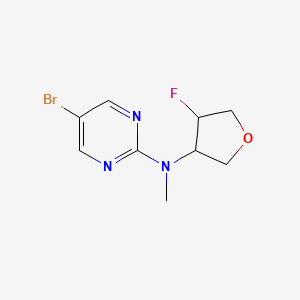

5-bromo-N-(4-fluorooxolan-3-yl)-N-methylpyrimidin-2-amine

Description

Properties

IUPAC Name |

5-bromo-N-(4-fluorooxolan-3-yl)-N-methylpyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrFN3O/c1-14(8-5-15-4-7(8)11)9-12-2-6(10)3-13-9/h2-3,7-8H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJHUSONWPQOMTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1COCC1F)C2=NC=C(C=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrFN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(4-fluorooxolan-3-yl)-N-methylpyrimidin-2-amine typically involves multiple steps, including halogenation, nucleophilic substitution, and cyclization reactions. One common method involves the bromination of a precursor compound, followed by the introduction of the fluorinated oxolane ring through a nucleophilic substitution reaction. The final step involves the methylation of the pyrimidine ring under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(4-fluorooxolan-3-yl)-N-methylpyrimidin-2-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Substitution: The bromine atom and fluorinated oxolane ring can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds.

Scientific Research Applications

5-bromo-N-(4-fluorooxolan-3-yl)-N-methylpyrimidin-2-amine has significant potential in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-N-(4-fluorooxolan-3-yl)-N-methylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

Pyrimidine vs. Pyridine Derivatives

- 5-Bromo-2-Chloro-N-(4-Fluorophenyl)Pyrimidin-4-Amine (C₁₀H₆BrClFN₃; MW 302.53) This compound shares the pyrimidine core and bromine substituent with the target molecule but replaces the oxolane group with a 4-fluorophenyl ring and a chlorine atom at position 2. This may improve membrane permeability but reduce solubility compared to the oxolane-containing target compound .

- 5-Bromo-N-[(4-Fluorophenyl)Methyl]Pyridin-2-Amine (C₁₂H₁₀BrFN₂; MW 281.12) Replacing the pyrimidine core with pyridine eliminates one nitrogen atom, reducing hydrogen-bonding capacity.

Substituent Effects on Physicochemical Properties

Fluorine Position and Ring Systems

- 5-Bromo-N-[(3-Fluorophenyl)Methyl]Pyridin-2-Amine The meta-fluoro substitution on the benzyl group (vs. However, the pyridine core lacks the dual nitrogen atoms of pyrimidine, limiting polar interactions .

- N-(4-Chlorophenyl)-5-[(4-Chlorophenyl)Aminomethyl]-6-Methyl-2-Phenylpyrimidin-4-Amine This compound (MW ~400s) features multiple aromatic substituents and chlorines, increasing molecular weight and lipophilicity. Intramolecular N–H⋯N hydrogen bonds and π-π stacking stabilize its conformation, but the lack of fluorine or oxolane groups may reduce bioavailability compared to the target molecule .

Data Table: Key Comparative Features

Biological Activity

5-Bromo-N-(4-fluorooxolan-3-yl)-N-methylpyrimidin-2-amine is a chemical compound with a unique molecular structure that has garnered interest in various fields, particularly in medicinal chemistry and biology. Its distinct combination of functional groups, including a bromine atom, a fluorinated oxolane ring, and a methylated pyrimidine ring, suggests potential biological activities that merit detailed exploration.

The molecular formula of 5-bromo-N-(4-fluorooxolan-3-yl)-N-methylpyrimidin-2-amine is , with a molecular weight of 276.11 g/mol. The compound's structure is characterized by the following features:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 276.11 g/mol |

| CAS Number | 2380931-63-3 |

The biological activity of this compound is primarily linked to its interaction with specific molecular targets such as enzymes or receptors. The mechanism involves either inhibition or activation of these targets, leading to alterations in cellular pathways and biological responses. Research suggests that the compound may act as an inhibitor in certain biochemical pathways, although specific targets remain to be fully elucidated.

Anticancer Activity

Research into related pyrimidine derivatives has revealed potential anticancer properties, particularly through mechanisms involving apoptosis induction and cell cycle arrest. The unique structure of 5-bromo-N-(4-fluorooxolan-3-yl)-N-methylpyrimidin-2-amine positions it as a candidate for further investigation in cancer therapy.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study on brominated compounds indicated that modifications to the pyrimidine ring can enhance antimicrobial activity against resistant strains of bacteria. Although specific data on this compound is lacking, the trend suggests promising applications in combating infections.

- Cytotoxicity Assessment : In vitro assays conducted on similar compounds show varying degrees of cytotoxicity against cancer cell lines. These findings underscore the importance of structural modifications in enhancing biological activity.

- Enzyme Inhibition Studies : Investigations into the inhibition of key enzymes involved in metabolic pathways have demonstrated that halogenated pyrimidines can effectively disrupt enzyme function, leading to reduced cellular proliferation in cancer models.

Comparative Analysis with Similar Compounds

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| 5-Bromo-N-(4-fluorooxolan-3-yl)-N-methylpyrimidin-2-amine | Potential antimicrobial and anticancer activity | Enzyme inhibition and receptor modulation |

| 5-Bromo-N-(4-fluorooxolan-3-yl)pyridine-3-carboxamide | Antimicrobial | Disruption of bacterial cell wall synthesis |

| 5-Bromo-N-(4-fluorooxolan-3-yl)-N-methylpyridine-2-amine | Cytotoxic effects | Apoptosis induction |

Q & A

Q. Critical Considerations :

- Reaction yields depend on the purity of intermediates and precise temperature control during exothermic steps.

- Side reactions, such as over-bromination or demethylation, require monitoring via LC-MS or TLC .

How can crystallographic data for this compound resolve structural ambiguities in its derivatives?

Advanced Research Focus

Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) is critical. Key steps include:

- Data Collection : High-resolution datasets (e.g., <1.0 Å) to resolve fluorine and bromine positions, which have high electron density .

- Hydrogen Bond Analysis : Intramolecular interactions (e.g., N–H⋯N or C–H⋯F) stabilize the conformation. For example, a six-membered ring formed via N4–H4⋯N5 hydrogen bonding (distance: ~2.98 Å) .

- Torsional Angles : Dihedral angles between pyrimidine and substituent rings (e.g., 11.3°–70.1°) influence molecular planarity and packing .

Q. Data Contradictions :

- Discrepancies in bond lengths (e.g., C–Br vs. C–F) may arise from disorder or twinning, necessitating Hirshfeld surface analysis .

What spectroscopic techniques are most effective for characterizing substituent effects on reactivity?

Q. Basic Research Focus

- NMR :

- ¹H NMR : Methyl groups (N–CH₃) resonate at δ ~3.0–3.5 ppm, while fluorinated oxolane protons appear as complex multiplets (δ ~4.5–5.5 ppm) .

- ¹³C NMR : Pyrimidine carbons (C2, C4, C5) show distinct shifts (δ ~150–160 ppm) influenced by bromine’s electron-withdrawing effects .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 314.04) and fragmentation patterns (e.g., loss of Br or CH₃ groups) .

Q. Advanced Applications :

- XPS : Quantifies bromine (Br 3d, ~70 eV) and fluorine (F 1s, ~685 eV) surface composition in solid-state studies .

How do intramolecular interactions influence biological activity in related pyrimidine derivatives?

Q. Advanced Research Focus

- Hydrogen Bonding : N–H⋯N/F interactions enhance binding to biological targets (e.g., kinases or DNA). For example, fluorinated analogs show improved antimicrobial activity due to C–F⋯H–N interactions in enzyme active sites .

- π-Stacking : Aromatic pyrimidine rings engage in π–π interactions (centroid distances: ~3.7 Å) with protein residues, critical for inhibitory potency .

- Steric Effects : The 4-fluorooxolan-3-yl group’s stereochemistry (e.g., axial vs. equatorial) impacts target selectivity. Molecular dynamics simulations predict conformational flexibility .

Q. Contradictions :

- Some derivatives show reduced activity despite strong in vitro binding, likely due to poor membrane permeability from the oxolane ring’s hydrophilicity .

What strategies optimize cross-coupling reactions for functionalizing the pyrimidine core?

Q. Advanced Research Focus

- Suzuki-Miyaura Coupling : Replace bromine at C5 with aryl/heteroaryl groups using Pd(PPh₃)₄ and boronic acids in THF/H₂O (e.g., 80°C, 12 hr). Yields >75% require rigorous exclusion of oxygen .

- Buchwald-Hartwig Amination : Introduce secondary amines at C2 using Pd₂(dba)₃ and BrettPhos ligand. Steric hindrance from the N-methyl group necessitates elevated temperatures (~110°C) .

Q. Challenges :

- Competing side reactions (e.g., dehalogenation) occur with electron-deficient boronic acids.

- Catalyst poisoning by sulfur-containing substituents requires alternative ligands (e.g., RuPhos) .

How does the compound’s logP correlate with its pharmacokinetic properties?

Q. Basic Research Focus

- Calculated logP : ~2.1 (via ChemDraw), indicating moderate lipophilicity. Experimental logP (shake-flask method) may differ due to hydrogen bonding with the oxolane oxygen .

- Permeability : Caco-2 assays show moderate absorption (Papp ~5 × 10⁻⁶ cm/s), influenced by the fluorine atom’s polarity .

Q. Advanced Analysis :

- MDCK-MDR1 : Evaluates P-gp efflux ratios; fluorinated derivatives often exhibit lower efflux (ratio <2) compared to non-fluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.